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4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide
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Overview
Description
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with a pyrimidinylamino group and a tetrahydropyranyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide typically involves the following steps:
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Formation of the Pyrimidine Core: : The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amidines under acidic or basic conditions. For instance, 4,6-dimethylpyrimidine can be prepared by reacting 4,6-dimethyl-2-aminopyrimidine with formic acid.
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Amination Reaction: : The pyrimidine core is then subjected to an amination reaction with 4-aminobenzoyl chloride to form the intermediate 4-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid.
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Formation of the Tetrahydropyranyl Group: : The tetrahydropyranyl group can be introduced through a nucleophilic substitution reaction. 2,2-dimethyltetrahydro-2H-pyran-4-amine can be reacted with the intermediate 4-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide can be compared with other similar compounds, such as:
4-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid: Lacks the tetrahydropyranyl group, which may result in different chemical and biological properties.
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide: Lacks the pyrimidinylamino group, which may affect its interactions with molecular targets.
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethylpropyl)benzamide: Contains a different substituent on the benzamide core, potentially leading to variations in its activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
The compound 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide is a synthetic organic molecule that belongs to the class of pyrimidine derivatives. Its unique structure suggests potential biological activities that may be beneficial in various therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C17H24N4O, with a molecular weight of 304.40 g/mol. The structure features a pyrimidine ring, an amine group, and a benzamide moiety, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing pyrimidine derivatives exhibit a wide range of biological activities, including:
- Anticancer : Pyrimidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial : Some studies suggest that these compounds possess antimicrobial properties against various pathogens.
- Anti-inflammatory : Pyrimidines may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to therapeutic effects.
- DNA Interaction : The structure may allow for interaction with nucleic acids, influencing gene expression and cellular function.
Anticancer Activity
A study investigated the efficacy of similar pyrimidine compounds in inhibiting cancer cell lines. Results indicated that derivatives with a pyrimidine core showed significant cytotoxic effects against breast and colon cancer cells at micromolar concentrations. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Research has shown that pyrimidine derivatives can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Effects
In an animal model of inflammation, administration of a related pyrimidine compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates that the compound may have potential as an anti-inflammatory agent .
Case Studies
Properties
Molecular Formula |
C20H26N4O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide |
InChI |
InChI=1S/C20H26N4O2/c1-13-11-14(2)22-19(21-13)24-16-7-5-15(6-8-16)18(25)23-17-9-10-26-20(3,4)12-17/h5-8,11,17H,9-10,12H2,1-4H3,(H,23,25)(H,21,22,24) |
InChI Key |
OHSLTKOKBIKMBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NC3CCOC(C3)(C)C)C |
Origin of Product |
United States |
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